o-Methoxy-alpha-methylphenethylamine hydrochloride

Description

Chemical Identity and Nomenclature

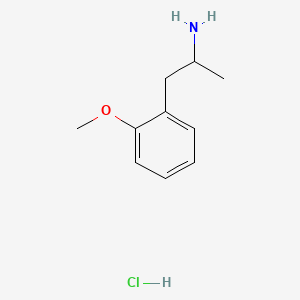

o-Methoxy-alpha-methylphenethylamine hydrochloride possesses a complex nomenclature system reflecting its chemical structure and various scientific naming conventions. The compound is systematically known as 1-(2-methoxyphenyl)propan-2-amine hydrochloride, with the International Union of Pure and Applied Chemistry designation providing the most precise structural description. Alternative chemical names include 2-methoxy-alpha-methyl-benzeneethanamine monohydrochloride, benzeneethanamine 2-methoxy-alpha-methyl hydrochloride, and 2-amino-1-(2-methoxyphenyl)propane hydrochloride.

The compound's Chemical Abstracts Service registry number is 72739-03-8 for the hydrochloride salt form, while the free base carries the registry number 15402-84-3. Additional identification codes include PubChem Compound Identifier 3029810 for the hydrochloride salt and ChemSpider identification number 140465 for the free base form. The molecular formula for the hydrochloride salt is C₁₀H₁₆ClNO, corresponding to a molecular weight of 201.69 grams per mole.

The International Chemical Identifier system provides additional structural specificity through its standardized representation. The InChI key for the free base form is VBAHFEPKESUPDE-UHFFFAOYSA-N, while the hydrochloride salt possesses the identifier NEGYEDYHPHMHGK-UHFFFAOYSA-N. These identifiers enable precise chemical database searches and structural verification across various scientific platforms.

Historical Context in Phenethylamine Research

The phenethylamine class of compounds has maintained significant importance in medicinal chemistry and pharmacological research since the late nineteenth century. Amphetamine itself was first discovered as a chemical entity in 1887 by Lazăr Edeleanu, with its pharmacological properties becoming apparent in the late 1920s. This foundational work established the framework for subsequent investigations into substituted phenethylamine derivatives, including methoxy-substituted variants.

The development of methoxy-substituted amphetamines emerged from systematic structure-activity relationship studies aimed at understanding how specific chemical modifications influence biological activity. Research into compounds such as 4-methoxyamphetamine revealed that methoxy group positioning significantly affects pharmacological profiles, with different substitution patterns yielding distinct receptor binding affinities and functional outcomes. The investigation of 2-methoxyamphetamine represents part of this broader systematic exploration of positional isomerism effects within the amphetamine structural framework.

Scientific literature demonstrates that o-methoxy-alpha-methylphenethylamine exhibits markedly different characteristics compared to its meta and para substituted counterparts. While 4-methoxyamphetamine functions as a potent serotonin releasing agent, 2-methoxyamphetamine shows substantially reduced activity in inhibiting monoamine neurotransmitter reuptake and inducing neurotransmitter release. This pharmacological distinction highlights the critical importance of methoxy group positioning in determining compound activity and has contributed to understanding structure-activity relationships within this chemical class.

Structural Relationship to Substituted Amphetamines

o-Methoxy-alpha-methylphenethylamine hydrochloride belongs to the substituted amphetamine classification, which encompasses compounds based upon the fundamental amphetamine structure with various substituent modifications. Substituted amphetamines represent a diverse class spanning multiple pharmacological subclasses, including stimulants, empathogens, and hallucinogens, with the specific substitution pattern determining the predominant activity profile.

The structural foundation of o-methoxy-alpha-methylphenethylamine consists of the basic phenethylamine backbone with an alpha-methyl group and an ortho-positioned methoxy substituent. This configuration distinguishes it from other methoxy-substituted amphetamines such as 3-methoxyamphetamine and 4-methoxyamphetamine, which feature methoxy groups at the meta and para positions respectively. The ortho positioning of the methoxy group creates unique steric and electronic effects that influence the compound's interaction with biological targets.

Comparative analysis reveals significant differences between positional isomers within the methoxyamphetamine series. Research indicates that o-methoxyamphetamine and m-methoxyamphetamine inhibit monoamine oxidase with potencies comparable to or less than amphetamine itself, while p-methoxyamphetamine demonstrates over twenty times greater potency as a monoamine oxidase inhibitor. These findings illustrate how subtle structural modifications can produce dramatic changes in enzymatic interactions and biological activity.

The structural relationship extends to potential metabolic pathways and receptor interactions. The ortho-methoxy substitution may influence cytochrome P450 enzyme interactions differently compared to meta and para isomers, potentially affecting metabolic stability and clearance patterns. Additionally, the spatial arrangement of the methoxy group relative to the phenethylamine core may alter binding affinity for various receptor subtypes, contributing to the observed differences in pharmacological activity profiles among positional isomers.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBBTRLKWTAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-61-6 | |

| Record name | NSC1139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

The synthesis of o-Methoxy-alpha-methylphenethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as o-methoxybenzaldehyde and alpha-methylphenethylamine.

Condensation Reaction: The o-methoxybenzaldehyde undergoes a condensation reaction with alpha-methylphenethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired o-Methoxy-alpha-methylphenethylamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

o-Methoxy-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

o-Methoxy-alpha-methylphenethylamine hydrochloride, also known as 2-Methoxyamphetamine (CAS No. 72739-03-8), is a compound belonging to the phenethylamine class. It features a methoxy group in the ortho position of the phenyl ring, which significantly influences its chemical and biological properties. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential applications in research and therapeutic contexts.

Chemistry

o-Methoxy-alpha-methylphenethylamine hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

- Synthesis of Complex Molecules : It is employed to create more complex organic compounds through substitution and reduction reactions.

- Analytical Chemistry : The compound is used as a reference standard in mass spectrometry and chromatography, aiding in the identification and quantification of similar substances.

Biology

Research has focused on understanding the compound's interactions with neurotransmitter systems:

- Neurotransmitter Modulation : It interacts with dopamine, serotonin, and norepinephrine receptors, influencing neurotransmitter release and uptake. Studies show that it can induce the release of monoamines, which are associated with mood regulation and cognitive functions .

- Pharmacological Effects : Investigations into its stimulant properties suggest that it may enhance alertness and energy levels, albeit weaker than classical amphetamines.

Medicine

The potential therapeutic applications of o-Methoxy-alpha-methylphenethylamine hydrochloride are under exploration:

- Neurological Disorders : Ongoing research aims to evaluate its efficacy in treating conditions such as ADHD and depression by modulating neurotransmitter activity .

- Psychoactive Properties : Its structural similarities to amphetamines warrant investigation into its psychoactive effects and possible use in managing mood disorders .

Industry

In industrial applications, this compound is significant for:

Mechanism of Action

The mechanism of action of o-Methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors.

Enzymes: It may inhibit or activate enzymes involved in neurotransmitter metabolism, affecting the levels of these neurotransmitters in the brain.

Signal Transduction Pathways: By modulating receptor activity, the compound can influence downstream signal transduction pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include positional isomers (para-methoxy derivatives) and compounds with varying substituents (e.g., hydroxyl groups, halogens).

Structural Insights :

- Positional Isomerism : The ortho-methoxy derivative (target compound) exhibits a lower melting point (136–137°C) compared to the para-methoxy analogue (213°C), highlighting the impact of substituent position on crystallinity .

- Alpha-Methyl Group: The α-CH₃ group in o-Methoxy-alpha-methylphenethylamine HCl enhances lipophilicity and metabolic stability compared to non-methylated analogues like p-Methoxyphenethylamine HCl .

Pharmacological and Functional Differences

- Neurotransmitter Interactions : Unlike memantine (an NMDA antagonist), the target compound likely interacts with serotonin and dopamine transporters due to its phenethylamine backbone, similar to PMMA .

- Safety Profile: Handling precautions for o-Methoxy-alpha-methylphenethylamine HCl align with OSHA guidelines for phenethylamines, requiring respiratory and dermal protection . In contrast, chlorphenoxamine HCl has well-established anticholinergic side effects .

Analytical Methods

Biological Activity

o-Methoxy-alpha-methylphenethylamine hydrochloride is a compound of interest in pharmacology and neuroscience due to its structural similarities to amphetamines and its potential biological activities. This article explores the compound's interactions with neurotransmitter systems, its pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H16ClNO

- Class : Substituted phenethylamines

- Functional Groups : Methoxy group (-OCH₃) attached to the aromatic ring.

The presence of the methoxy group enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

o-Methoxy-alpha-methylphenethylamine hydrochloride primarily interacts with several neurotransmitter receptors, including:

- Dopamine Receptors : It modulates dopamine release, which is crucial for mood regulation and motor control.

- Serotonin Receptors : The compound shows affinity for serotonin receptors, influencing mood and anxiety levels.

- Norepinephrine Receptors : Interaction with norepinephrine receptors may contribute to its stimulant effects .

The compound's mechanism involves both agonistic and antagonistic actions on these receptors, leading to varied physiological responses.

Stimulant Effects

Research indicates that o-Methoxy-alpha-methylphenethylamine hydrochloride exhibits stimulant properties, albeit weaker than classical amphetamines. It has been shown to induce the release of monoamine neurotransmitters such as dopamine and norepinephrine, which are associated with increased alertness and energy levels.

Comparative Analysis of Biological Activity

| Compound | Stimulant Activity | Reuptake Inhibition | Key Receptors Affected |

|---|---|---|---|

| o-Methoxy-alpha-methylphenethylamine | Moderate | Weaker than amphetamines | DA, NE, 5-HT |

| Amphetamine | High | Strong | DA, NE |

| Methylphenidate | Moderate | Moderate | DA, NE |

This table summarizes the comparative biological activity of o-Methoxy-alpha-methylphenethylamine hydrochloride against other well-known stimulants.

Case Studies and Research Findings

- Neurotransmitter Interaction :

-

Pharmacological Profiles :

- Research has shown that this compound binds to trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter release. This receptor interaction is crucial for understanding its psychoactive effects.

- Potential Therapeutic Applications :

Q & A

Basic Research Question

- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation, skin contact, or ingestion .

- First Aid : For exposure, rinse skin with water, seek medical attention for ingestion, and ensure adequate ventilation for inhalation .

Advanced Consideration : Implement fume hoods for synthesis steps and store the compound in locked, temperature-controlled environments to prevent degradation .

How does o-Methoxy-alpha-methylphenethylamine hydrochloride modulate serotoninergic activity in preclinical models?

Advanced Research Question

In rat brain tissue, this compound weakly inhibits serotonin reuptake and enhances release, likely via interactions with serotonin transporters (SERT). Experimental models use cortical synaptosomes or HEK cells expressing human SERT. Dose-response curves (1–100 µM) and selective antagonists (e.g., fluoxetine) validate specificity .

Data Interpretation : Compare results to structurally similar amphetamines to elucidate structure-activity relationships (SARs) .

How can researchers resolve contradictions in reported pharmacological effects of this compound?

Advanced Research Question

Discrepancies may arise from differences in species (rat vs. murine models), dosing regimens, or assay conditions (e.g., buffer pH affecting ionization). Replicate studies under standardized protocols and employ orthogonal assays (e.g., radioligand binding vs. functional uptake assays) . Meta-analyses of published data can identify confounding variables .

What strategies optimize reaction yields during scale-up synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification to remove residuals .

- Catalysts : Palladium or nickel catalysts improve reductive amination efficiency. Monitor catalyst loading (0.5–2 mol%) to balance cost and yield .

- Process Analytics : Use inline FTIR or NMR to track intermediates and adjust parameters in real time .

How should researchers assess the compound’s stability under varying storage conditions?

Basic Research Question

Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze samples monthly via HPLC for degradation products (e.g., demethylated derivatives). Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Consideration : Use QbD (Quality by Design) principles to model degradation kinetics and predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.